molecular formula C28H23N5O B11246462 N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide

N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide

Cat. No.: B11246462
M. Wt: 445.5 g/mol
InChI Key: UPMNBDPCDGPHJX-UHFFFAOYSA-N
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Description

N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a naphthalene ring, a carboxamide group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific proteins or enzymes, inhibiting their activity.

    Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE is unique due to its combination of a naphthalene ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. Its ability to act as both an antimicrobial and anticancer agent highlights its versatility and potential for various applications .

Properties

Molecular Formula

C28H23N5O

Molecular Weight

445.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C28H23N5O/c1-19-17-26(30-23-9-3-2-4-10-23)33-28(29-19)32-25-15-13-24(14-16-25)31-27(34)22-12-11-20-7-5-6-8-21(20)18-22/h2-18H,1H3,(H,31,34)(H2,29,30,32,33)

InChI Key

UPMNBDPCDGPHJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5

Origin of Product

United States

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